Molecular Descriptor Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) vs. 8-Chloro-6-methyl-2-propylquinolin-4-ol
The target compound and 8-chloro-6-methyl-2-propylquinolin-4-ol differ by a single substituent (5-OCH₃ vs. 6-CH₃), yet this exchange produces measurable divergence in key drug-likeness descriptors relevant to membrane permeability and oral bioavailability predictions. The target compound has a computed XLogP3-AA of approximately 3.1 and a TPSA of 42.09 Ų [1]. The methyl analog has a higher computed XLogP3-AA of 3.7 due to the absence of the polar methoxy oxygen, alongside a lower TPSA (estimated ~29 Ų based on the loss of one oxygen H-bond acceptor) [2]. The difference of approximately 0.6 log units in predicted lipophilicity and ~13 Ų in TPSA can shift a compound across critical ADME decision boundaries (e.g., Lipinski compliance, CNS MPO scoring) [1].
| Evidence Dimension | Computed lipophilicity and topological polar surface area |
|---|---|
| Target Compound Data | cLogP (XLogP3-AA): ~3.14; TPSA: 42.09 Ų; H-bond acceptors: 2 |
| Comparator Or Baseline | 8-Chloro-6-methyl-2-propylquinolin-4-ol (CAS 1070880-14-6): cLogP (XLogP3-AA): ~3.7; TPSA: estimated ~29 Ų; H-bond acceptors: 2 |
| Quantified Difference | ΔcLogP ≈ −0.6; ΔTPSA ≈ +13 Ų |
| Conditions | Computed properties: PubChem XLogP3-AA (PubChem release 2019.06.18 / 2021.05.07) and Aladdin Scientific reported TPSA |
Why This Matters
A cLogP difference of 0.6 units and a TPSA difference of ~13 Ų can significantly influence solubility, permeability, and metabolic stability profiles, making the 5-methoxy analog (target) a more polar, potentially more soluble candidate in permeability-limited assays compared to the 6-methyl congener.
- [1] PubChem. 8-Chloro-5-methoxy-2-propylquinolin-4-ol, CID 45599517. Computed XLogP3-AA. View Source
- [2] PubChem. 8-Chloro-6-methyl-2-propyl-4-quinolinol, CID 39346206. XLogP3-AA: 3.7. View Source
